(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid
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Overview
Description
(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid is a complex organic compound with a unique structure It features a cyclodecane ring fused with a furan ring, and it contains multiple stereocenters and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the cyclodecane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step may involve the use of furan derivatives and coupling reactions.
Functional group modifications: Introduction of the carboxylic acid group and other functional groups through oxidation, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Optimization of reaction conditions: Temperature, pressure, and solvent choice can be optimized for large-scale production.
Purification techniques: Techniques such as crystallization, distillation, and chromatography can be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert double bonds to single bonds or reduce carbonyl groups.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzymatic activity.
Modulating signaling pathways: Affecting cellular communication and function.
Altering gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid analogs: Compounds with similar structures but different substituents.
Cyclodecane derivatives: Compounds with similar ring structures but different functional groups.
Furan derivatives: Compounds with similar furan rings but different side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, stereochemistry, and ring structure. This unique structure may confer specific bioactivity or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid |
InChI |
InChI=1S/C15H20O4/c1-9-4-3-5-11(14(16)17)6-7-12-10(2)15(18)19-13(12)8-9/h5,8,10,12-13H,3-4,6-7H2,1-2H3,(H,16,17)/b9-8-,11-5+/t10-,12-,13+/m0/s1 |
InChI Key |
JQZMBVCHIJERNH-FLDHLNJCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC/C(=C\CC/C(=C\[C@H]2OC1=O)/C)/C(=O)O |
Canonical SMILES |
CC1C2CCC(=CCCC(=CC2OC1=O)C)C(=O)O |
Origin of Product |
United States |
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